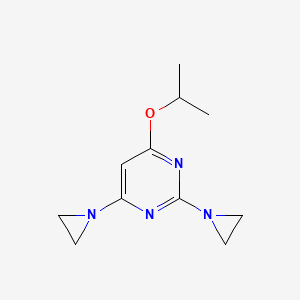
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of aziridinyl groups at positions 2 and 4, and a methylethoxy group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Aziridinyl Groups: The aziridinyl groups can be introduced through nucleophilic substitution reactions using aziridine and appropriate leaving groups.
Attachment of the Methylethoxy Group: The methylethoxy group can be introduced via alkylation reactions using methylethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, while the methylethoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for aziridinyl substitution; electrophiles like halogens for methylethoxy substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to the presence of aziridinyl groups, which can form covalent bonds with DNA.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- involves its interaction with molecular targets such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2,4-diamino-6-(1-methylethoxy)-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(methoxy)-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is unique due to the presence of both aziridinyl and methylethoxy groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64398-63-6 |
|---|---|
Molekularformel |
C11H16N4O |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2,4-bis(aziridin-1-yl)-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)16-10-7-9(14-3-4-14)12-11(13-10)15-5-6-15/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
VPZJOKBAQODEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=NC(=C1)N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


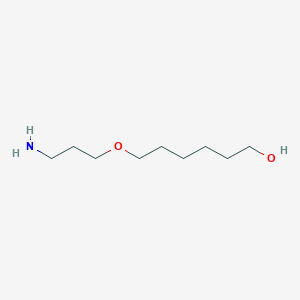
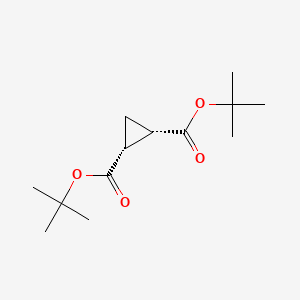
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
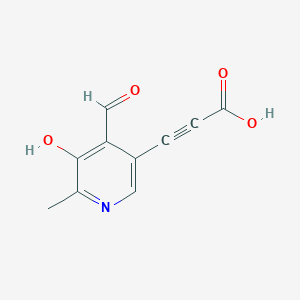
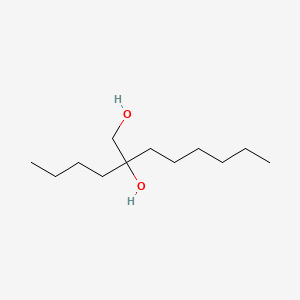
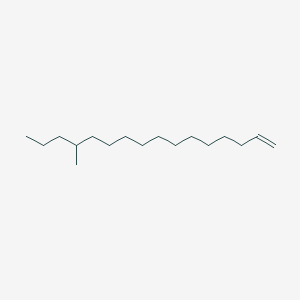
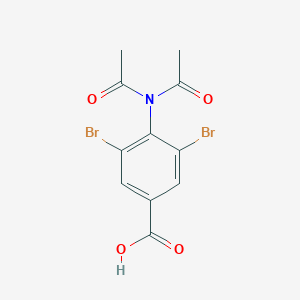
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
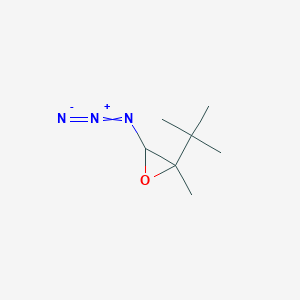
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
